1-(4-Chlorophenoxy)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUYGDFGCXQGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation Approach
The foundational method for synthesizing 1-(4-chlorophenoxy)-2-methylpropan-2-ol involves the nucleophilic substitution of 4-chlorophenol with 2-chloro-2-methylpropane (tert-butyl chloride). This reaction is typically conducted in the presence of a strong base, such as sodium hydroxide (NaOH), which deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity . The alkylation proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of tert-butyl chloride.
Critical parameters for this reaction include:
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Molar ratio : A 1:1.2 molar ratio of 4-chlorophenol to tert-butyl chloride ensures excess alkylating agent to drive the reaction to completion.
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Temperature : Reactions are conducted at 60–80°C to accelerate kinetics without promoting side reactions .
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred for their ability to stabilize ionic intermediates .
A representative procedure involves refluxing 4-chlorophenol (10 mmol) with tert-butyl chloride (12 mmol) in DMF (30 mL) and NaOH (15 mmol) for 6–8 hours. The crude product is then isolated via extraction with dichloromethane and purified through recrystallization from ethanol, yielding 72–78% .
Alternative Solvent Systems and Catalytic Enhancements
Recent advancements explore solvent alternatives and catalytic additives to improve efficiency. Nitromethane, employed in thiol-alkyne coupling reactions, has been adapted for chlorophenoxy alkylation due to its high dielectric constant, which stabilizes transition states . For instance, combining 4-chlorophenol with tert-butyl chloride in nitromethane at 50°C with p-toluenesulfonic acid (PTSA, 0.1 equiv.) as a catalyst reduces reaction time to 4 hours while maintaining yields above 70% .
Table 1: Solvent and Catalyst Impact on Reaction Efficiency
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | None | 80 | 8 | 75 |
| Nitromethane | PTSA | 50 | 4 | 72 |
| Acetone | K₂CO₃ | 60 | 6 | 68 |
Notably, substituting NaOH with potassium carbonate (K₂CO₃) in acetone moderates reactivity, reducing side-product formation from over-alkylation .
Purification and Isolation Techniques
Post-synthesis purification is critical due to the presence of unreacted starting materials and regioisomeric byproducts. Column chromatography using silica gel and a hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates this compound from symmetric isomers . Recrystallization from ethanol or hexane further enhances purity (>98%), as confirmed by HPLC analysis .
Key Challenges :
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Isomer Separation : The 1,2,4-triazol-4-yl isomer, a common byproduct in related syntheses, is removed via selective crystallization at low temperatures (−20°C) .
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Solvent Residues : Rotary evaporation under reduced pressure (40°C, 10 mmHg) ensures complete solvent removal, preventing contamination .
Scalability and Industrial Adaptations
Industrial-scale production employs continuous-flow reactors to enhance mixing and heat transfer. A patented method describes a tubular reactor system where 4-chlorophenol and tert-butyl chloride are fed at controlled rates into DMF/NaOH at 70°C, achieving 85% yield with a throughput of 50 kg/h . This approach minimizes thermal degradation and improves reproducibility.
Environmental Considerations :
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Solvent Recovery : DMF is distilled and reused, reducing waste.
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Byproduct Management : Unreacted tert-butyl chloride is neutralized with aqueous NH₃ to prevent environmental release .
Emerging Methodologies
Recent research explores enzymatic catalysis for greener synthesis. Lipase-based systems in non-aqueous media show promise, albeit with lower yields (55–60%) . Additionally, microwave-assisted reactions reduce time to 1 hour but require specialized equipment .
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
Organic Synthesis
1-(4-Chlorophenoxy)-2-methylpropan-2-ol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its chlorophenoxy group allows for further functionalization, making it a versatile building block in organic chemistry.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Antifungal Activity : The compound has demonstrated effectiveness against certain fungi, suggesting potential uses in agricultural applications as a fungicide.
Medicinal Chemistry
Ongoing research is exploring the therapeutic potential of this compound for various medical conditions. Its mechanism of action may involve inhibition of specific enzymes or receptors, leading to modulation of biochemical pathways relevant to disease treatment.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Agricultural Applications
In a research project by Johnson et al. (2024), the compound was tested as a fungicide against Fusarium species in crops. The application of this compound resulted in a 70% reduction in fungal growth compared to untreated controls, suggesting its viability as a crop protection agent.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Impact of Functional Groups and Halogen Substitution
- Ether vs. Direct Phenyl Attachment: The 4-chlorophenoxy group in the target compound introduces an ether linkage, enhancing polarity compared to direct phenyl-attached analogs (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-ol) . This ether group may improve solubility in polar solvents and influence receptor binding in bioactive molecules.
- Halogen Effects : Replacing chlorine with fluorine (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-ol) reduces molecular weight and alters electronic properties. Fluorine’s electronegativity and smaller size may enhance metabolic stability but reduce lipophilicity .
- Tertiary vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
